
Trivinylphosphine oxide
Overview
Description
Trivinylphosphine oxide is an organophosphorus compound known for its versatile applications in various fields, including industrial and scientific research. It is characterized by the presence of three vinyl groups attached to a phosphine oxide core, making it a valuable precursor in polymer chemistry and flame-retardant materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trivinylphosphine oxide is typically synthesized through a reaction involving phosphorus oxychloride (POCl₃) and vinylmagnesium bromide (VMB). The reaction is temperature-dependent, with the thermodynamically favorable product being produced at lower temperatures. As the reaction temperature increases, an endothermic anionic addition polymerization reaction between this compound and VMB begins .
Industrial Production Methods: In industrial settings, the production of this compound involves carefully controlled reaction conditions to ensure high yield and purity. The use of advanced techniques such as single-crystal analysis and density functional theory (DFT) simulations helps optimize the reaction parameters and understand the underlying chemical processes .
Chemical Reactions Analysis
Types of Reactions: Trivinylphosphine oxide undergoes various chemical reactions, including nucleophilic substitution and addition reactions. One notable reaction is the Michael-like addition reaction, where the vinyl anion derived from VMB acts as the nucleophile and attacks the phosphorus atom of POCl₃ .
Common Reagents and Conditions:
Nucleophilic Substitution: Involves reagents like vinylmagnesium bromide (VMB) and phosphorus oxychloride (POCl₃).
Addition Reactions: Typically occur under temperature-controlled conditions to favor the desired product.
Major Products: The major products formed from these reactions include polymeric matrices with enhanced flame-retardant properties and other organophosphorus compounds .
Scientific Research Applications
Trivinylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of flame-retardant polymers and other organophosphorus compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of trivinylphosphine oxide involves nucleophilic substitution, where the vinyl anion derived from VMB attacks the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This reaction proceeds through a four-membered ring transition state, similar to the Michael addition reaction .
Comparison with Similar Compounds
Triphenylphosphine oxide: Another organophosphorus compound with a similar structure but different applications.
Phosphorus oxychloride: Used as a reagent in the synthesis of trivinylphosphine oxide.
Vinylmagnesium bromide: A key reagent in the synthesis of this compound
Uniqueness: this compound stands out due to its unique combination of vinyl groups and phosphine oxide core, making it a valuable precursor in polymer chemistry and flame-retardant materials. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
1-bis(ethenyl)phosphorylethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9OP/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPTXORSJKSZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(C=C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337442 | |
| Record name | Trivinylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13699-67-7 | |
| Record name | Trivinylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047199.png)
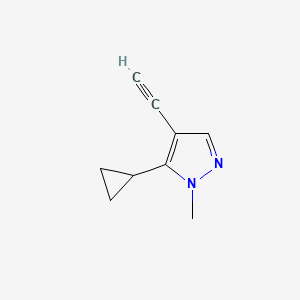
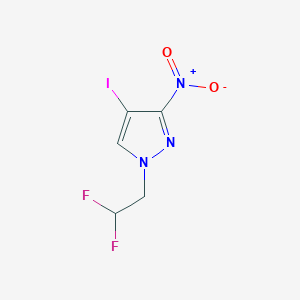

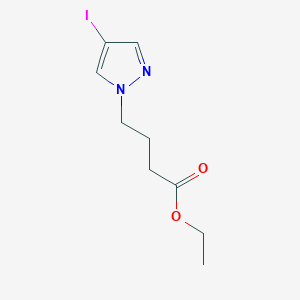
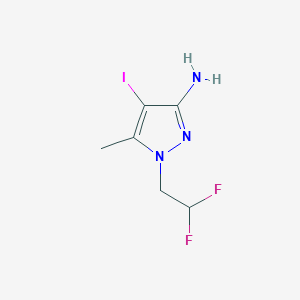
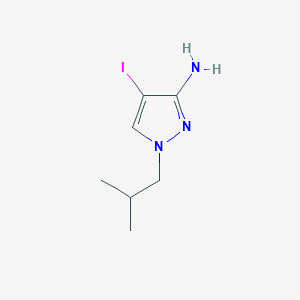
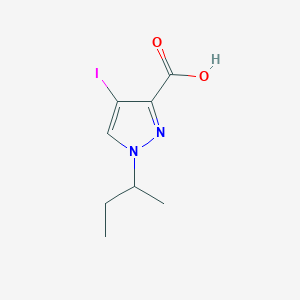
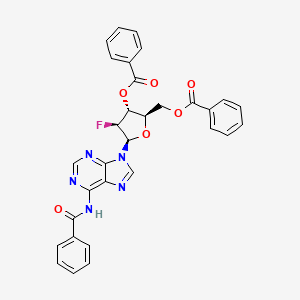
![Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3047215.png)
![4-tert-Butylcalix[4]arene tribenzoate](/img/structure/B3047217.png)
![Benzene, [(1-chloroethyl)thio]-](/img/structure/B3047218.png)
![Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B3047219.png)

